1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene
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Overview
Description
1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a suitable azaspiro compound with methanol in the presence of a catalyst . The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene can be compared with other similar compounds, such as:
1-oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride: This compound has a similar spirocyclic structure but differs in its functional groups and chemical properties.
Other spirocyclic compounds: These compounds share the spirocyclic core but vary in their substituents and overall structure, leading to differences in their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-12-9-10(3-2-6-11-9)4-7-13-8-5-10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGURVGLVCBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCC12CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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